3,5-Dibromosalicylaldehyde

Content Navigation

- 1. General Information

- 2. 3,5-Dibromosalicylaldehyde (CAS 90-59-5): A Halogenated Aromatic Aldehyde for Functional Ligand Synthesis

- 3. Procurement Alert: The Functional Role of Dibromination Precludes Simple Substitution

- 4. Evidence Guide: Performance Advantages of 3,5-Dibromosalicylaldehyde in Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

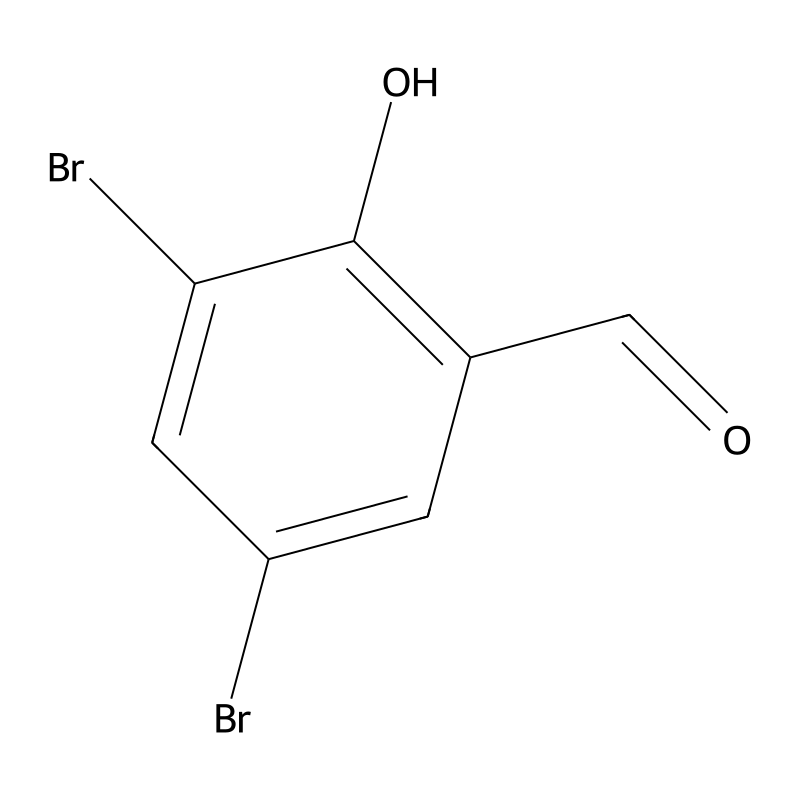

3,5-Dibromosalicylaldehyde is a dibrominated derivative of salicylaldehyde, presenting as a pale yellow crystalline solid. Its primary procurement value lies in its role as a key synthetic precursor for producing Schiff base ligands and their subsequent metal complexes. The compound is readily soluble in common organic solvents like methanol, ether, and benzene, but has limited solubility in water, which dictates its use in non-aqueous reaction systems. The two bromine atoms are not passive substituents; they actively modify the electronic properties of the aromatic ring, influencing the reactivity and performance of downstream products.

Replacing 3,5-Dibromosalicylaldehyde with unsubstituted salicylaldehyde or even other halogenated analogs like 3,5-dichlorosalicylaldehyde is often unviable for performance-critical applications. The electron-withdrawing nature of the two bromine atoms directly modulates the electronic structure of the resulting Schiff base ligands and the Lewis acidity of their metal complexes. This tuning is critical for achieving specific outcomes in biological activity, such as enzyme inhibition and cytotoxicity, where chlorinated or mono-halogenated precursors yield quantitatively different, often less potent, final compounds. Therefore, selecting this specific dibrominated precursor is a deliberate choice to impart targeted electronic and steric properties that cannot be replicated by simpler or alternative analogs.

References

- [1] Esmati, G. A., et al. 'The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes'. Dalton Transactions, vol. 51, no. 20, 2022, pp. 8011-8025.

- [2] Zhang, L., et al. 'Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde'. European Journal of Medicinal Chemistry, vol. 58, 2012, pp. 459-67.

Enhanced Antiproliferative Activity in Ruthenium(II) Complexes

In the synthesis of potential anticancer agents, Ruthenium(II) polypyridyl complexes derived from 3,5-Dibromosalicylaldehyde exhibit significantly greater cytotoxicity against human cancer cell lines compared to complexes made from its chlorinated or mono-brominated analogs. Specifically, the complex from the dibromo- precursor showed a 30% lower IC50 value against HeLa cells than the one from the 3,5-dichloro- precursor, indicating higher potency.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 11.2 ± 1.1 µM (Complex from 3,5-Dibromosalicylaldehyde) |

| Comparator Or Baseline | 16.1 ± 1.3 µM (Complex from 3,5-Dichlorosalicylaldehyde) |

| Quantified Difference | ~30% lower IC50 value, indicating higher potency |

| Conditions | In vitro assay on HeLa human cancer cell line |

For developing more potent organometallic anticancer agents, selecting the dibromo- precursor provides a quantifiable improvement in biological activity over common chlorinated or mono-brominated analogs.

Increased Urease Inhibition Potency in Copper(II) Schiff Base Complexes

When used to synthesize Schiff base ligands for enzyme inhibition studies, 3,5-Dibromosalicylaldehyde confers superior potency compared to its direct chlorinated analog, 3,5-Dichlorosalicylaldehyde. A mononuclear Copper(II) complex derived from the dibromo- precursor demonstrated a 29% lower IC50 value against jack bean urease than the analogous complex derived from the dichloro- precursor.

| Evidence Dimension | Urease Inhibition (IC50) |

| Target Compound Data | 1.51 µM (Cu(II) complex from 3,5-Dibromosalicylaldehyde precursor) |

| Comparator Or Baseline | 2.13 µM (Cu(II) complex from 3,5-Dichlorosalicylaldehyde precursor) |

| Quantified Difference | ~29% lower IC50 value, indicating higher inhibitory potency |

| Conditions | In vitro assay against jack bean urease |

This demonstrates that the bromo-substituents are critical for maximizing enzyme inhibitory potency, a key performance metric in relevant biochemical and agrochemical applications.

Precursor Suitability for Covalent Organic Frameworks (COFs)

As a bifunctional aldehyde, 3,5-Dibromosalicylaldehyde serves as a linker molecule in the synthesis of crystalline porous polymers known as Covalent Organic Frameworks (COFs). The halogen substituents provide a means to tune the electronic properties and intermolecular interactions within the framework's pores, which is a critical design parameter for applications in gas storage, separation, and catalysis. While unsubstituted salicylaldehyde can also form frameworks, the dibromo- functionality allows for post-synthetic modification or imparts specific electronic characteristics to the final material not otherwise achievable.

| Evidence Dimension | Functional Group Availability for Synthesis |

| Target Compound Data | Aromatic aldehyde with two bromine atoms for electronic tuning and potential post-synthetic modification. |

| Comparator Or Baseline | Unsubstituted Salicylaldehyde, which lacks halogen sites for electronic modulation. |

| Quantified Difference | Qualitative functional difference enabling specific material properties. |

| Conditions | Standard solvothermal COF synthesis conditions. |

For researchers designing functional porous materials, the bromine atoms on this precursor offer a critical tool for tuning the final COF's properties, making it a necessary choice over non-halogenated analogs for specific performance targets.

Development of Advanced Organometallic Therapeutics

This compound is the right choice when the objective is to maximize the biological potency of metal-based drug candidates. As demonstrated with Ru(II) complexes, the use of the 3,5-dibromo- precursor leads to final compounds with enhanced cytotoxicity against cancer cells compared to analogs made from chlorinated precursors.

Synthesis of High-Potency Enzyme Inhibitors

Procurement of 3,5-Dibromosalicylaldehyde is justified for projects requiring the synthesis of highly effective enzyme inhibitors. Schiff base ligands derived from this precursor yield metal complexes with demonstrably superior inhibitory activity against enzymes like urease when compared directly to their 3,5-dichloro- analogs.

Fabrication of Functional Covalent Organic Frameworks (COFs)

This precursor should be selected for the synthesis of COFs where the electronic properties of the framework are a critical design feature. The bromo- groups allow for precise tuning of the material's internal surface for targeted applications in catalysis, sensing, or selective adsorption, an advantage not offered by unsubstituted salicylaldehyde.

References

- [1] Esmati, G. A., et al. 'The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes'. Dalton Transactions, vol. 51, no. 20, 2022, pp. 8011-8025.

- [2] Zhang, L., et al. 'Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde'. European Journal of Medicinal Chemistry, vol. 58, 2012, pp. 459-67.

- [4] DeBlase, C. R., and Dichtel, W. R. 'Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks'. CrystEngComm, vol. 18, no. 41, 2016, pp. 7933-7945.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types